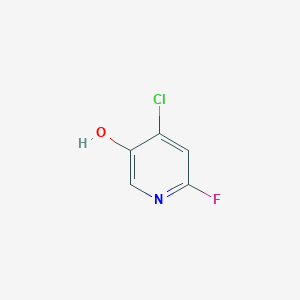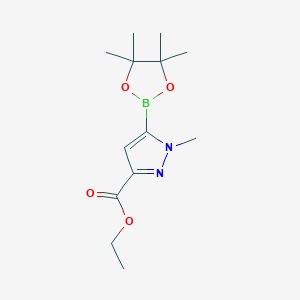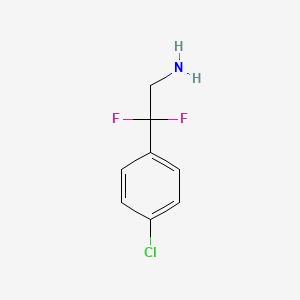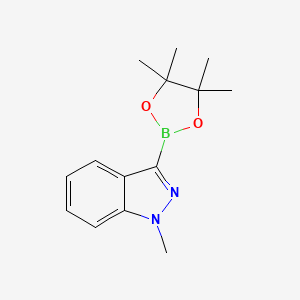
4-Chloro-6-fluoropyridin-3-OL
Vue d'ensemble
Description
4-Chloro-6-fluoropyridin-3-OL is a chemical compound with the CAS Number: 1227578-00-8 . It has a molecular weight of 147.54 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 4-Chloro-6-fluoropyridin-3-OL, has been a topic of interest in recent literature . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoropyridin-3-OL consists of a pyridine ring with chlorine and fluorine substituents at the 4th and 6th positions, respectively, and a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis
4-Chloro-6-fluoropyridin-3-OL is a powder with a molecular weight of 147.54 . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.Applications De Recherche Scientifique
Fluorinated Pyridines in Scientific Research
- Specific Scientific Field : Organic Chemistry, Medicinal Chemistry, Agricultural Chemistry .
- Summary of the Application : Fluorinated pyridines, including 4-Chloro-6-fluoropyridin-3-OL, are used in a variety of applications due to their interesting and unusual physical, chemical, and biological properties. These properties are largely due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application or Experimental Procedures : The synthesis of fluorinated pyridines often involves nucleophilic substitution reactions. For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) .
- Summary of Results or Outcomes : The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Fluorinated Pyridines in Radiobiology and Cancer Research
- Specific Scientific Field : Radiobiology, Cancer Research .
- Summary of the Application : Fluorinated pyridines, including 4-Chloro-6-fluoropyridin-3-OL, are of interest in radiobiology and cancer research. They can be used to synthesize F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
- Methods of Application or Experimental Procedures : The synthesis of F 18 substituted pyridines involves the introduction of the F 18 isotope into the pyridine ring. This can be achieved through various synthetic routes .
- Summary of Results or Outcomes : F 18 substituted pyridines present a special interest as potential imaging agents for various biological applications. They can be used in positron emission tomography (PET) scans to visualize and measure biological processes in the body .
Fluorinated Pyridines in Agricultural Chemistry
- Specific Scientific Field : Agricultural Chemistry .
- Summary of the Application : Fluorinated pyridines, including 4-Chloro-6-fluoropyridin-3-OL, are used in the search for new agricultural products having improved physical, biological, and environmental properties . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Methods of Application or Experimental Procedures : The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products . This can be achieved through various synthetic routes .
- Summary of Results or Outcomes : Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUREIWUNWQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoropyridin-3-OL | |
CAS RN |
1227578-00-8 | |
| Record name | 4-chloro-6-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)


![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)




![Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1430894.png)